molecular formula C15H14N6O4 B2393818 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034412-46-7

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2393818
CAS No.: 2034412-46-7
M. Wt: 342.315
InChI Key: SGXNGFQPHKPDAB-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the family of heterocyclic compounds It features multiple fused ring structures, with a pyrido[2,3-d]pyrimidine core and a pyridazinone derivative

Scientific Research Applications

Chemistry: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is valuable for studying the behavior of complex heterocyclic systems and their reactions.

Biology: The compound’s structural complexity makes it a candidate for studying interactions with biological macromolecules, potentially leading to insights into enzyme inhibition and receptor binding.

Medicine: Due to its potential bioactivity, this compound may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry: Its unique properties could find applications in materials science, such as the development of novel polymers or materials with specific electronic or photonic properties.

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This leads to genomic dysfunction and ultimately cell death .

Result of Action

The result of this compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancers where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the functionalization of the acetamide and pyridazinone groups. Key steps may include:

  • Cyclization Reactions: : Formation of the pyrido[2,3-d]pyrimidine ring system via cyclization of suitable precursors.

  • Acylation: : Introduction of the acetamide group through acylation reactions.

  • Functional Group Transformations: : Various transformations to introduce and modify functional groups, ensuring the correct placement of the pyridazinone group.

Industrial Production Methods: While specific industrial production methods for this compound are less documented, the general approach involves scaling up the laboratory synthesis process. This includes optimization of reaction conditions to ensure high yield and purity, use of automated reactors, and implementation of continuous flow processes.

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the oxidation state of nitrogen or other heteroatoms in the structure.

  • Reduction: : Reduction reactions may involve the reduction of carbonyl groups or nitrogen-containing rings.

  • Substitution: : Various substitution reactions can occur, particularly on the aromatic rings or functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : e.g., Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : e.g., Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : e.g., Halides, amines, alcohols.

Major Products Formed from These Reactions: The specific products depend on the reagents and conditions used but may include oxidized derivatives, reduced forms of the compound, and various substituted derivatives.

Comparison with Similar Compounds

When comparing this compound with similar heterocyclic compounds, its uniqueness lies in its dual-ring system and the presence of both pyrido[2,3-d]pyrimidine and pyridazinone structures. Similar compounds might include:

  • 2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidine: : Shares the pyrido[2,3-d]pyrimidine core.

  • 6-Oxopyridazin-1(6H)-yl derivatives: : Related due to the pyridazinone ring.

These comparisons highlight the distinctiveness of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, particularly in its combination of structural elements.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4/c22-11(9-21-12(23)4-2-6-18-21)16-7-8-20-14(24)10-3-1-5-17-13(10)19-15(20)25/h1-6H,7-9H2,(H,16,22)(H,17,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXNGFQPHKPDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CN3C(=O)C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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